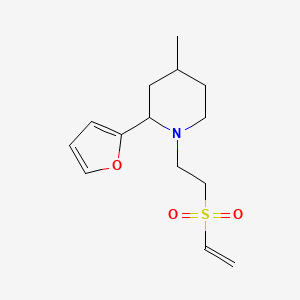
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine, also known as NS9283, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NS9283 is a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs) and has been shown to improve cognitive function and memory in animal models.
Mechanism of Action
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine is a positive allosteric modulator of α4β2 nAChRs, which are highly expressed in the brain and play a critical role in cognitive function and memory. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine binds to a specific site on the α4β2 nAChR and enhances the binding of acetylcholine to the receptor, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has been shown to improve cognitive function and memory in animal models through its positive allosteric modulation of α4β2 nAChRs. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has also been shown to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects in Parkinson's disease and ADHD.
Advantages and Limitations for Lab Experiments
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for α4β2 nAChRs, which allows for precise modulation of neuronal activity. However, 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has a short half-life and requires frequent dosing, which can make it difficult to use in long-term studies.
Future Directions
Future research on 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine will likely focus on its potential therapeutic applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and ADHD. Additionally, further studies are needed to explore the optimal dosing and administration of 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine, as well as its potential side effects and interactions with other drugs. Finally, the development of more potent and selective positive allosteric modulators of α4β2 nAChRs may lead to the discovery of new therapeutics for neurological disorders.
Synthesis Methods
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine can be synthesized through a multi-step process that involves the reaction of 2-furanmethanethiol with 2-bromoethanol to produce 2-(2-furyl)ethanethiol. This compound is then reacted with 4-methylpiperidine-1-carboxaldehyde to yield 2-(furan-2-yl)-4-methylpiperidine-1-thiol. The final step involves reacting this compound with vinylsulfonic acid to produce 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine.
Scientific Research Applications
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. Studies have shown that 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine has also been shown to have potential therapeutic applications in Parkinson's disease, nicotine addiction, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(2-ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-19(16,17)10-8-15-7-6-12(2)11-13(15)14-5-4-9-18-14/h3-5,9,12-13H,1,6-8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHWRMPKWBAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethenylsulfonylethyl)-2-(furan-2-yl)-4-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

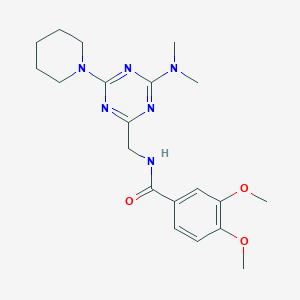
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)
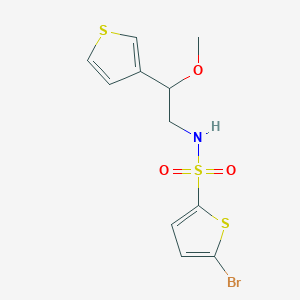
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)
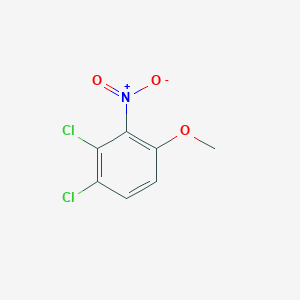
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)
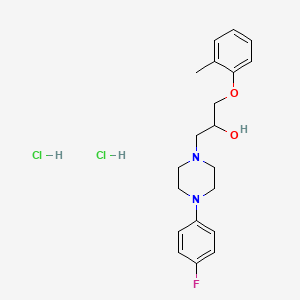
![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)

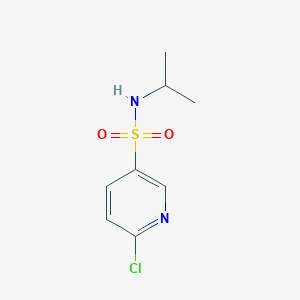
![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)